molecular formula C13H17N5O8S2 B1666516 Aztreonam CAS No. 78110-38-0

Aztreonam

Cat. No. B1666516
CAS RN: 78110-38-0
M. Wt: 435.4 g/mol
InChI Key: WZPBZJONDBGPKJ-CAOOACKPSA-N
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Description

Aztreonam is a synthetic bactericidal antibiotic, originally isolated from Chromobacterium violaceum . It belongs to the monobactam class and has a unique monocyclic beta-lactam nucleus . It’s used to treat infections caused by bacteria, particularly gram-negative aerobic pathogens . It’s also used in combination with other antibiotics .


Synthesis Analysis

Aztreonam synthesis involves the reaction of tert-butyloxycarbonylthreonine with O-benzylhydroxylamine in the presence of dicyclohexylcarbodimide and 1-hydroxybenzotriazole . Another method involves suspending compound (II) in acetone, adding ammoniacal liquor, and then adding compound (IV). The mixture is then reacted, filtered, and dried to obtain aztreonam .


Molecular Structure Analysis

Aztreonam has a unique monocyclic beta-lactam nucleus, which is structurally different from other beta-lactam antibiotics . The sulfonic acid substituent in the 1-position of the ring activates the beta-lactam moiety . Its chemical formula is C13H17N5O8S2 and its molecular weight is 435.44 g/mol .


Chemical Reactions Analysis

Aztreonam’s bactericidal action results from the inhibition of bacterial cell wall synthesis due to its high affinity for penicillin binding protein 3 (PBP3) . By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis .


Physical And Chemical Properties Analysis

Aztreonam is a sterile, nonpyrogenic, sodium-free, lyophilized, off-white to slightly yellowish solid . It’s soluble in DMSO . Aqueous solutions of the product have a pH in the range of 4.5 to 7.5 .

Scientific Research Applications

Antibacterial Activity and Spectrum

Aztreonam, as a monobactam antibiotic, has demonstrated selective activity against Gram-negative aerobic bacteria, including notable efficacy against Pseudomonas aeruginosa. It is inactive against Gram-positive bacteria and anaerobes, including Bacteroides fragilis. This unique antibacterial spectrum makes aztreonam a useful alternative in treating serious Gram-negative infections, especially in patients with allergies to other antibiotics (Brogden & Heel, 1986).

Applications in Cystic Fibrosis

Aztreonam has been studied for its effectiveness in treating Pseudomonas aeruginosa biofilms on cystic fibrosis-derived human airway epithelial cells. The combination of aztreonam with other antibiotics like tobramycin showed potential in reducing biofilms and protecting airway cell monolayers in a strain-dependent manner (Yu et al., 2012). Another study observed that the use of inhaled aztreonam can affect the cystic fibrosis lung microbiome, suggesting potential alternate mechanisms by which AZLI functions (Heirali et al., 2017).

Infections Treatment

Aztreonam has been effective in treating a variety of infections, such as urinary tract, lower respiratory tract, intra-abdominal, joint and bone, skin and soft tissue infections, septicaemia, and more. Its efficacy is comparable to other antibiotics like cefamandole and tobramycin, with an advantage of being less nephrotoxic (Hopefl, 1985).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies have shown that aztreonam has poor oral bioavailability, necessitating intravenous or intramuscular administration. Its elimination half-life is less than 2 hours, influencing dosing schedules in treatment (Vinks et al., 2007).

Use in Obstetrics and Gynecology

Clinical studies have shown aztreonam's efficacy in treating infections in obstetrics and gynecology, with good transfer to pelvic dead space exudate and amniotic fluid, and without adverse effects in patients treated with it (Takamura, 1985).

Combination Therapies

Combining aztreonam with other agents like avibactam has been explored for treating infections caused by metallo-β-lactamase-producing strains. This combination showed promising results against a global collection of Gram-negative pathogens (Biedenbach et al., 2015).

Treatment of Central Nervous System Infections

Aztreonam has been compared with other antibiotics for treating experimental meningitis and cerebritis. It showed rapid bactericidal activity against common gram-negative meningeal pathogens and was effective in reducing concentrations of E. coli in rat brain during therapy for experimental cerebritis (Scheld et al., 1985).

Safety And Hazards

Aztreonam should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, it’s recommended to sweep up and shovel into suitable containers for disposal .

Future Directions

Aztreonam is currently being re-examined as a therapeutic agent due to the global spread of carbapenem resistance in aerobic Gram-negative bacilli and aztreonam’s stability to Ambler class B metallo-β-lactamases . Research is focusing on the activity of aztreonam in combination with alternative β-lactamase inhibitors and in combination with alternative antimicrobials . The development of novel monocyclic β-lactams with broad activity spectra against MDR Gram-negative bacteria serves to illustrate the importance of this antibiotic class .

properties

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPBZJONDBGPKJ-VEHQQRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022640
Record name Aztreonam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aztreonam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014499
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.29e-02 g/L
Record name Aztreonam
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Aztreonam

CAS RN

78110-38-0
Record name Aztreonam
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Record name Aztreonam
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Record name Aztreonam
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Record name AZTREONAM
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Record name Aztreonam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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